2'-chloro-[2,3'-bithiophene]-5-carboxylic acid
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Overview
Description
2’-chloro-[2,3’-bithiophene]-5-carboxylic acid is an organic compound that belongs to the class of bithiophenes, which are heterocyclic compounds containing two thiophene rings This compound is characterized by the presence of a chlorine atom at the 2’ position and a carboxylic acid group at the 5 position of the bithiophene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-chloro-[2,3’-bithiophene]-5-carboxylic acid typically involves the chlorination of a bithiophene precursor followed by carboxylation. One common method involves the use of 2,3’-bithiophene as the starting material. The chlorination step can be carried out using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the desired position. The carboxylation step can be achieved through the reaction of the chlorinated bithiophene with carbon dioxide in the presence of a suitable base, such as sodium hydroxide, to form the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of 2’-chloro-[2,3’-bithiophene]-5-carboxylic acid may involve large-scale chlorination and carboxylation processes. These processes are typically optimized for high yield and purity, and may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2’-chloro-[2,3’-bithiophene]-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde, using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic reagents such as sodium methoxide, potassium thiolate, and amines are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted bithiophenes with different functional groups.
Scientific Research Applications
2’-chloro-[2,3’-bithiophene]-5-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 2’-chloro-[2,3’-bithiophene]-5-carboxylic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its potential antimicrobial activity may involve disruption of bacterial cell membranes or inhibition of key metabolic enzymes. In organic electronics, the compound’s conductive properties are attributed to the delocalization of electrons within the bithiophene rings, facilitating charge transport.
Comparison with Similar Compounds
2’-chloro-[2,3’-bithiophene]-5-carboxylic acid can be compared with other bithiophene derivatives, such as:
2,2’-bithiophene: Lacks the chlorine and carboxylic acid groups, resulting in different chemical reactivity and applications.
2,5-dibromo-[2,3’-bithiophene]:
2’-methyl-[2,3’-bithiophene]-5-carboxylic acid: Contains a methyl group instead of chlorine, leading to different chemical and physical properties.
Properties
CAS No. |
116016-59-2 |
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Molecular Formula |
C9H5ClO2S2 |
Molecular Weight |
244.7 |
Purity |
95 |
Origin of Product |
United States |
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